3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Overview
Description
“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” is a complex organic compound that belongs to the class of isobenzofuran derivatives
Mechanism of Action
Target of Action
It is known that similar compounds often target proteins or enzymes involved in critical cellular processes .
Mode of Action
It is known that it interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Carvacrolphthalein is synthesized in the cytosol of plants of the Labiatae family via a mevalonic acid pathway
Pharmacokinetics
The physicochemical and pharmacokinetic properties of Carvacrolphthalein meet the parameters set by Lipinski, Veber, and Egan for developing it as a favorable drug . These properties include gastrointestinal (GI) absorption, ability to permeate the blood-brain barrier (BBB permeant), and a reasonable inhibition profile of CYP450 complex enzymes . These properties impact the compound’s bioavailability, making it a potential candidate for drug development.
Result of Action
Recent studies using in vitro and in vivo models have revealed the potential of carvacrolphthalein as an emerging anticancer compound . It is suggested that it treats cancer in a dose-dependent manner with respect to its metabolic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo alkylation, oxidation, and cyclization reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations would include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce different hydroxy compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” include other isobenzofuran derivatives and phenolic compounds. Examples might include:
- 3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one
- 3,3-Bis(4-hydroxy-2-methylphenyl)isobenzofuran-1(3H)-one
Uniqueness
What sets “this compound” apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. The presence of isopropyl and methyl groups may enhance its stability, solubility, or biological activity compared to other derivatives.
Properties
IUPAC Name |
3,3-bis(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(31)32-28)24-12-18(6)26(30)14-21(24)16(3)4/h7-16,29-30H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLMEVSSJQXXES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428793 | |
Record name | ST50826355 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6869-00-7 | |
Record name | ST50826355 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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